molecular formula C20H31N3O3S B4458037 1-(ETHANESULFONYL)-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE

1-(ETHANESULFONYL)-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4458037
M. Wt: 393.5 g/mol
InChI Key: KVCAXJPBXWKSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ETHANESULFONYL)-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenyl group, and an ethanesulfonyl moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ETHANESULFONYL)-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Ethanesulfonyl Moiety: The ethanesulfonyl group is added using sulfonation reactions, often under acidic conditions.

    Final Coupling: The final step involves coupling the piperidine and phenyl intermediates with the ethanesulfonyl group to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as high-pressure reactors and continuous flow systems, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(ETHANESULFONYL)-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the ethanesulfonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(ETHANESULFONYL)-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(METHANESULFONYL)-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE
  • 1-(BENZENESULFONYL)-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE

Comparison: 1-(ETHANESULFONYL)-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its ethanesulfonyl group, which imparts distinct chemical properties compared to its methanesulfonyl and benzenesulfonyl analogs. These differences can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for specific research applications.

Properties

IUPAC Name

1-ethylsulfonyl-N-[(4-piperidin-1-ylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-2-27(25,26)23-14-10-18(11-15-23)20(24)21-16-17-6-8-19(9-7-17)22-12-4-3-5-13-22/h6-9,18H,2-5,10-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCAXJPBXWKSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(ETHANESULFONYL)-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE

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